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molecular formula C16H15F3N2 B1509967 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1108192-98-8

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1509967
M. Wt: 292.3 g/mol
InChI Key: QWMDCEXQXXIPGH-UHFFFAOYSA-N
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Patent
US08563566B2

Procedure details

To a solution of 5 (500 mg, 1.7 mmol) in dichoromethane (8 mL) was added compound 6, 3-chloro propionyl chloride (0.22 mL, 2.1 mmol) and the reaction mixture was stirred at 40° C. for 18 h. The reaction was then cooled to room temperature and concentrated. The resulting residue was dissolved in methanol (16 mL) and stirred at 40° C. for 3 h. The mixture was then cooled to room temperature and concentrated.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]([C:18]([F:21])([F:20])[F:19])[CH:12]=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.ClCCC(Cl)=O>ClCCl>[F:21][C:18]([F:19])([F:20])[C:13]1[CH:12]=[CH:11][C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[N:14]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC(=NC2CC1)C(F)(F)F
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.22 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 40° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in methanol (16 mL)
STIRRING
Type
STIRRING
Details
stirred at 40° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(C1=NC=2CCNCC2C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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